Quinazoline-8-carbaldehyde

Description

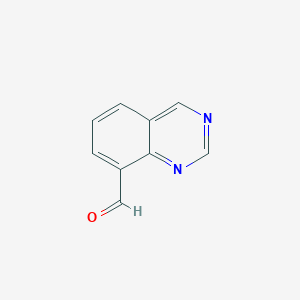

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXROZDCKLWDZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quinazoline-8-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to Quinazoline-8-carbaldehyde: Properties, Synthesis, and Applications

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is present in over 200 naturally occurring alkaloids and numerous synthetic compounds with significant pharmacological activities.[1][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5]

Among the vast library of quinazoline derivatives, Quinazoline-8-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde group at the 8-position of the quinazoline core, provides a versatile handle for constructing more complex molecules. The strategic placement of the aldehyde on the benzene ring, rather than the pyrimidine ring, influences its electronic properties and reactivity, making it a sought-after building block in targeted drug discovery and the development of advanced organic materials.

This technical guide offers a comprehensive overview of Quinazoline-8-carbaldehyde for researchers, chemists, and professionals in drug development. It delves into its core chemical properties, outlines a practical synthetic approach, explores its reactivity, and highlights its key applications, providing a foundational understanding of this important molecule.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

Quinazoline-8-carbaldehyde consists of a planar quinazoline ring system with a formyl (aldehyde) group substituted at the C8 position. This substitution is on the carbocyclic (benzene) portion of the fused heterocycle.

-

IUPAC Name: Quinazoline-8-carbaldehyde

-

CAS Number: 1823899-37-1

-

Molecular Formula: C₉H₆N₂O[6]

-

Canonical SMILES: C1=CC=C2C(=C1C=O)N=CN=C2

Physicochemical Properties

The key physicochemical properties of Quinazoline-8-carbaldehyde are summarized below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 158.16 g/mol | |

| Appearance | Crystalline compound / Light yellow solid | [3] |

| Melting Point | 190-195 °C | |

| Solubility | Limited solubility in common organic solvents. | |

| Storage Conditions | Light-sensitive, store at 2-8 °C in amber glassware. |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The aldehyde proton (–CHO) would appear as a sharp singlet at a significantly downfield shift, typically between 9.8 and 10.5 ppm. The protons on the quinazoline core would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) characteristic of a substituted aromatic system.

-

¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon, expected around 190-195 ppm. Aromatic carbons would resonate in the 120-155 ppm range.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹ and C-H stretching for the aldehyde proton around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 158.16. Common fragmentation patterns would involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Part 2: Synthesis and Reactivity

Synthetic Strategy: Oxidation of 8-Methylquinazoline

A prevalent and logical method for the synthesis of aromatic aldehydes is the selective oxidation of the corresponding methyl-substituted precursor. This approach is efficient and avoids the harsh conditions sometimes required for direct formylation of an aromatic ring. The proposed synthesis of Quinazoline-8-carbaldehyde is via the oxidation of 8-methylquinazoline, a transformation for which selenium dioxide (SeO₂) is a classic and effective reagent.

Caption: Proposed synthetic workflow for Quinazoline-8-carbaldehyde.

Experimental Protocol: Synthesis of Quinazoline-8-carbaldehyde

The following is a representative protocol based on established selenium dioxide oxidation procedures for methyl-substituted heterocycles.

Objective: To synthesize Quinazoline-8-carbaldehyde from 8-methylquinazoline.

Reagents & Materials:

-

8-Methylquinazoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinazoline (1 equivalent) and anhydrous 1,4-dioxane. Stir until the starting material is fully dissolved.

-

Rationale: Dioxane is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for SeO₂ oxidation, and its ability to dissolve both the organic substrate and the oxidant to some extent.

-

-

Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-wise.

-

Rationale: A slight excess of the oxidant ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The high temperature is necessary to overcome the activation energy for the benzylic C-H bond oxidation. TLC monitoring prevents over-reaction and determines the point of maximum product formation.

-

-

Workup and Extraction: After cooling to room temperature, filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter pad with DCM.

-

Rationale: Filtration removes insoluble inorganic byproducts.

-

-

Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with water and saturated aqueous NaHCO₃ solution to remove any acidic impurities.

-

Rationale: The aqueous washes remove any remaining water-soluble impurities and neutralize trace acids.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of residual water is crucial before final purification.

-

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Quinazoline-8-carbaldehyde.

-

Rationale: Chromatography separates the desired product from unreacted starting material and any organic side products, yielding the final compound in high purity.

-

Chemical Reactivity

The reactivity of Quinazoline-8-carbaldehyde is dominated by the aldehyde functional group and influenced by the electronic nature of the quinazoline core.

-

Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile and can undergo a wide array of transformations. These include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 8-(aminomethyl)quinazolines.

-

Condensation Reactions: Forms Schiff bases (imines) with primary amines, hydrazones with hydrazine derivatives, and oximes with hydroxylamine. These reactions are fundamental for elaborating the structure in drug discovery.[5][9]

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain at the 8-position.

-

Oxidation/Reduction: Can be easily oxidized to quinazoline-8-carboxylic acid using agents like potassium permanganate or reduced to 8-(hydroxymethyl)quinazoline with sodium borohydride.

-

-

Reactivity of the Quinazoline Core: The quinazoline ring itself is relatively stable. Electrophilic substitution on the benzene ring is directed by the two nitrogen atoms and the aldehyde. The C8 position is generally one of the most reactive sites toward electrophiles in the parent quinazoline system.[3][10] The presence of the deactivating aldehyde group at this position would make further electrophilic substitution on the benzene ring less favorable. Nucleophilic attack is favored at the C4 and C2 positions of the pyrimidine ring.[3]

Part 3: Applications in Research and Development

Quinazoline-8-carbaldehyde serves as a high-value intermediate, primarily in the fields of medicinal chemistry and materials science.

Keystone Intermediate in Medicinal Chemistry

The quinazoline framework is central to many targeted therapies, especially kinase inhibitors used in oncology.[11][12] Quinazoline-8-carbaldehyde is an ideal starting point for creating libraries of novel drug candidates.

-

Synthesis of Kinase Inhibitors: The aldehyde group can be used to install pharmacophores that form crucial hydrogen bonds or covalent interactions within the active site of a target enzyme, such as a protein kinase. For example, it can be converted into an amine, alcohol, or other functional group designed to interact with specific amino acid residues.

-

Scaffold for Bioactive Molecules: Beyond cancer, quinazoline derivatives are explored for a multitude of diseases.[1][4] The aldehyde at C8 allows for the systematic modification of the molecule to optimize its activity, selectivity, and pharmacokinetic properties (ADME).

Caption: Role of Quinazoline-8-carbaldehyde in kinase inhibitor synthesis.

Building Block for Organic Electronics

In materials science, electron-deficient heterocyclic compounds are valuable for creating n-type organic semiconductors.

-

Electron-Transport Materials: Derivatives of Quinazoline-8-carbaldehyde have been investigated for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of both the quinazoline core and the aldehyde group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport. The rigid, planar structure of the quinazoline scaffold promotes molecular packing and enhances charge mobility in the solid state.

Part 4: Handling, Storage, and Safety

-

Safety: Quinazoline-8-carbaldehyde is a chemical irritant. It may cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound is noted to be light-sensitive. To prevent degradation, it should be stored in a tightly sealed, amber-colored vial at refrigerated temperatures (2-8 °C).

Conclusion

Quinazoline-8-carbaldehyde is more than just another chemical reagent; it is a strategic building block that bridges fundamental organic synthesis with applied science. Its combination of a privileged heterocyclic core and a reactive aldehyde handle makes it an enabling tool for innovation. For medicinal chemists, it offers a reliable platform for developing next-generation targeted therapeutics. For materials scientists, it provides a rigid, electron-deficient scaffold for creating novel organic electronic materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher aiming to leverage the vast potential of the quinazoline chemical space.

References

-

Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

-

International Journal of Informative & Futuristic Research. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link]

-

Aute K. The Role of Quinazoline Derivatives in Modern Drug Discovery. Available from: [Link]

-

RSC Publishing. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

-

Wani, A. K., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available from: [Link]

-

Chemsrc. Quinoline-8-carbaldehyde | CAS#:38707-70-9. Available from: [Link]

-

Matrix Fine Chemicals. QUINOLINE-8-CARBALDEHYDE | CAS 38707-70-9. Available from: [Link]

-

National Center for Biotechnology Information. 8-Quinolinecarboxaldehyde | C10H7NO | CID 170103 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Quinoline-8-carboxaldehyde, thiosemicarbazone | C11H10N4S | CID 9567547 - PubChem. Available from: [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available from: [Link]

-

ResearchGate. (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Available from: [Link]

-

SciSpace. Quinazoline derivatives & pharmacological activities: a review. Available from: [Link]

-

ResearchGate. (PDF) Nucleosides 8[13]: Ribosylation of Fused Quinazolines—Synthesis of New[11][14]Triazolo[5,1-b]. Available from: [Link]

-

Research and Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals. Available from: [Link]

-

Bi, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

-

Wikipedia. Quinazoline. Available from: [Link]

-

Goral, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]

-

CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available from: [Link]

-

ResearchGate. Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Available from: [Link]

-

ResearchGate. ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Available from: [Link]

-

National Institute of Standards and Technology. Quinazoline - the NIST WebBook. Available from: [Link]

-

ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. …. Available from: [Link]

-

Bhat, S. Y., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available from: [Link]

-

Devi, M., et al. Synthesis of Quinazoline Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(- The Royal Society of Chemistry. Available from: [Link]

-

Researcher.Life. Synthesis of Quinazoline Derivatives - R Discovery. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. scispace.com [scispace.com]

- 11. ijirt.org [ijirt.org]

- 12. nbinno.com [nbinno.com]

- 13. cas 933747-26-3|| where to buy quinazoline-4-carbaldehyde [english.chemenu.com]

- 14. 1823899-37-1|Quinazoline-8-carbaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Quinazoline-8-carbaldehyde: A Keystone Intermediate for Advanced Drug Discovery

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 8-Carbaldehyde Moiety

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The quinazoline scaffold is a quintessential example of such a framework, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for precise interactions with various biological targets.

This guide focuses on a particularly valuable derivative: Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1). This molecule is not just another quinazoline; it is a highly versatile building block. The aldehyde group at the 8-position serves as a reactive "handle," enabling chemists to introduce a vast array of molecular diversity through well-established chemical transformations. This strategic functionality makes it an indispensable intermediate for constructing complex molecules, especially in the development of targeted therapies like kinase inhibitors.[3] This document provides an in-depth exploration of its properties, a proven synthetic strategy, its chemical reactivity, and its critical role in modern drug development for researchers and scientists in the field.

Part 1: Core Physicochemical and Handling Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research. Quinazoline-8-carbaldehyde is a crystalline solid under standard conditions.[3] Its key identifiers and physical characteristics are summarized below.

Data Presentation: Key Properties of Quinazoline-8-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 1823899-37-1 | [3][4][5] |

| Molecular Formula | C₉H₆N₂O | [3][4][5] |

| Molecular Weight | 158.16 g/mol | [3][4] |

| Appearance | Crystalline Compound | [3] |

| Melting Point | 190-195 °C | [3] |

| SMILES | O=Cc1cccc2c1ncn=c2 | [3][4] |

| InChI Key | N/A | N/A |

Trustworthiness: Storage and Handling Protocols

To ensure the integrity and reactivity of Quinazoline-8-carbaldehyde, adherence to proper storage and handling protocols is critical.

-

Storage: The compound is light-sensitive and should be stored in amber, airtight containers at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] This prevents potential photo-degradation and oxidation of the aldehyde moiety, which could lead to the formation of the corresponding carboxylic acid and compromise subsequent reactions.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Due to its flammable nature and potential to cause skin irritation, all handling should be performed in a well-ventilated fume hood.[3] Explosion-proof ventilation is recommended.[3]

Part 2: Synthesis Protocol and Mechanistic Rationale

While Quinazoline-8-carbaldehyde is commercially available, understanding its synthesis provides valuable insight into its chemistry and potential impurities. A common and reliable method for installing a carbaldehyde group onto an aromatic ring is through the mild oxidation of a primary alcohol. This approach is favored for its selectivity and high yields, avoiding the often harsh conditions required for oxidizing a methyl group, which can lead to over-oxidation or side reactions.

The logical precursor for this synthesis is (Quinazolin-8-yl)methanol . The following protocol outlines the selective oxidation of this alcohol to the target aldehyde.

Experimental Protocol: Oxidation of (Quinazolin-8-yl)methanol

Objective: To synthesize Quinazoline-8-carbaldehyde via selective oxidation of (quinazolin-8-yl)methanol using manganese dioxide (MnO₂).

Causality Behind Experimental Choices:

-

Oxidant: Manganese dioxide (MnO₂) is chosen as the oxidizing agent. It is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes. Its key advantage is its low reactivity towards other functional groups and its insolubility in most organic solvents, which simplifies the workup procedure significantly—the excess reagent and manganese byproducts are simply filtered off.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is relatively inert, has a low boiling point for easy removal, and effectively suspends the MnO₂ while dissolving the organic substrate and product.

-

Temperature: The reaction is run at room temperature to maintain selectivity and prevent potential side reactions that could occur at elevated temperatures.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (Quinazolin-8-yl)methanol (1 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a solution with a concentration of approximately 0.1 M.

-

Reagent Addition: While stirring vigorously, add activated manganese dioxide (MnO₂, 5-10 equivalents) portion-wise to the solution. The large excess ensures the reaction proceeds to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. The reaction is generally complete within 12-24 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other solid byproducts. Wash the Celite® pad thoroughly with additional DCM to ensure all product is recovered.

-

Purification: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield pure Quinazoline-8-carbaldehyde.

Mandatory Visualization: Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Quinazoline-8-carbaldehyde.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Quinazoline-8-carbaldehyde stems directly from the reactivity of its aldehyde functional group. This group is an electrophilic center that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for building molecular complexity.

Key Transformations for Library Synthesis

-

Reductive Amination: This is arguably the most powerful reaction for this substrate. The aldehyde can be condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction is highly efficient for creating diverse amine derivatives, a common feature in kinase inhibitors.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene. This provides a route to extend carbon chains and introduce new functionalities with control over the resulting double bond geometry.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in reactions like the Knoevenagel condensation. These reactions are fundamental for synthesizing more complex heterocyclic systems or introducing conjugated systems.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which can be further functionalized or used as chiral building blocks.

Mandatory Visualization: Derivatization Pathways

Caption: Key derivatization reactions of Quinazoline-8-carbaldehyde.

Authoritative Grounding: Role as a Kinase Inhibitor Precursor

The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. Many FDA-approved kinase inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline scaffold. The development of next-generation inhibitors often involves modifying other positions on the quinazoline ring to enhance potency, selectivity, or pharmacokinetic properties.

Quinazoline-8-carbaldehyde is a critical intermediate in this endeavor. The aldehyde at the C-8 position provides a synthetic handle to introduce substituents that can interact with regions of the kinase active site outside the primary hinge-binding motif. For instance, derivatives synthesized from this aldehyde have been explored for developing kinase inhibitors and PARP1 inhibitors.[3] The ability to systematically modify this position via reactions like reductive amination allows researchers to perform detailed Structure-Activity Relationship (SAR) studies, optimizing interactions and tailoring the drug's profile for a specific kinase target.[2] In materials science, the electron-withdrawing nature of the aldehyde group on the rigid quinazoline scaffold has been utilized to create derivatives for electron-transport materials in organic photovoltaics.[3]

Conclusion

Quinazoline-8-carbaldehyde is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with the versatile reactivity of the C-8 aldehyde group, provide a robust platform for the synthesis of diverse and complex molecular architectures. For researchers and drug development professionals, this compound represents a key starting point for building libraries of novel compounds aimed at modulating challenging biological targets like protein kinases. A comprehensive understanding of its synthesis, handling, and reactivity is essential for unlocking its full potential in the quest for next-generation therapeutics.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . MDPI. [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents . National Institutes of Health. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery . National Institutes of Health. [Link]

Sources

- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Spectroscopic Characterization of Quinazoline-8-carbaldehyde

Introduction: Unveiling the Molecular Signature

Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) is a heterocyclic aromatic aldehyde with the molecular formula C₉H₆N₂O. As a bifunctional molecule, it serves as a valuable scaffold and building block in medicinal chemistry and materials science. Its quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, while the aldehyde group offers a reactive handle for diverse chemical transformations, such as the synthesis of Schiff bases, hydrazones, and other derivatives[1][2]. In materials science, the electron-withdrawing nature of the aldehyde combined with the rigid quinazoline structure is leveraged in the development of electron-transport materials.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data for Quinazoline-8-carbaldehyde, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from the parent quinazoline heterocycle and analogous substituted derivatives, offering a predictive but robust framework for researchers.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is a thorough understanding of the molecule's structure. The fusion of a pyrimidine ring with a benzene ring creates the quinazoline system. The placement of the carbaldehyde group at the C8 position introduces specific electronic effects that influence the chemical environment of every atom.

For clarity in the following spectroscopic discussions, the atoms in Quinazoline-8-carbaldehyde are numbered as shown below. This numbering scheme is standard for the quinazoline ring system.

Caption: Structure of Quinazoline-8-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Quinazoline-8-carbaldehyde, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is anticipated to show six distinct signals in the aromatic/heteroaromatic region (δ 7.5-9.5 ppm) and one signal for the aldehyde proton in the far downfield region (δ 10-11 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing aldehyde group.

Expertise in Interpretation:

-

H2 and H4 Protons: These protons are on the pyrimidine ring, adjacent to nitrogen atoms. They are expected to be the most deshielded protons of the quinazoline ring system itself, typically appearing at the lowest field[3].

-

H5, H6, H7 Protons: These protons on the benzene portion of the ring will exhibit characteristic coupling patterns (ortho, meta). Their chemical shifts will be influenced by the anisotropic effect of the fused pyrimidine ring and the C8-aldehyde. H7, being ortho to the aldehyde, is expected to be significantly downfield compared to H5 and H6.

-

Aldehyde Proton: The proton attached to the carbonyl carbon (CHO) is highly deshielded and will appear as a sharp singlet, as it has no adjacent protons with which to couple. Its position is a hallmark of the aldehyde functional group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-CHO | 10.5 - 11.0 | s (singlet) | - |

| H2 | 9.4 - 9.5 | s (singlet) | - |

| H4 | 9.3 - 9.4 | s (singlet) | - |

| H7 | 8.2 - 8.3 | d (doublet) | J = 7.5 - 8.0 |

| H5 | 8.1 - 8.2 | d (doublet) | J = 8.0 - 8.5 |

| H6 | 7.8 - 7.9 | t (triplet) | J = 7.5 - 8.5 |

Note: The exact chemical shifts and coupling constants for H5, H6, and H7 can vary. A 2D-NMR experiment like COSY would be essential to definitively assign these coupled protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Expertise in Interpretation:

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield (>190 ppm), which is characteristic of an aldehyde.

-

Pyrimidine Ring Carbons (C2, C4): These carbons, bonded to two nitrogen atoms (C2) or one nitrogen atom (C4), are found in the 150-161 ppm range, similar to other quinazoline derivatives[4].

-

Bridgehead Carbons (C4a, C8a): These carbons are part of the ring fusion and their shifts are influenced by both rings.

-

Benzene Ring Carbons (C5, C6, C7, C8): C8, being directly attached to the electron-withdrawing aldehyde, will be shifted downfield relative to a standard aromatic carbon. The other carbons (C5, C6, C7) will have shifts typical for a substituted benzene ring, generally between 120-140 ppm[4].

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 193 |

| C2 | 160 - 161 |

| C4 | 159 - 160 |

| C8a | 150 - 151 |

| C8 | 138 - 140 |

| C6 | 134 - 135 |

| C4a | 128 - 129 |

| C5 | 127 - 128 |

| C7 | 126 - 127 |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of Quinazoline-8-carbaldehyde is expected to be dominated by absorptions from the aldehyde and the aromatic quinazoline core.

Expertise in Interpretation:

-

C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most definitive peak, confirming the presence of the aromatic aldehyde's carbonyl group[5].

-

Aldehyde C-H Stretch: Two weak to medium bands, known as a Fermi doublet, are often observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of these bands is strong evidence for an aldehyde.

-

Aromatic C=C and C=N Stretches: The quinazoline ring will exhibit several medium to strong bands in the 1475-1635 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic ring systems[6].

-

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 700-900 cm⁻¹ region. The specific pattern can provide information about the substitution pattern on the benzene ring.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2830, ~2730 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| 1695 - 1710 | Strong, Sharp | Carbonyl (C=O) Stretch |

| 1610 - 1635 | Medium-Strong | Aromatic C=N Stretch |

| 1475 - 1580 | Medium-Strong | Aromatic C=C Ring Stretches |

| 750 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Expertise in Interpretation:

-

Molecular Ion Peak ([M]⁺•): For the molecular formula C₉H₆N₂O, the calculated monoisotopic mass is 158.05 Da. A high-resolution mass spectrometry (HRMS) experiment should detect a molecular ion peak very close to this value, confirming the elemental composition[7]. The nominal mass in a low-resolution instrument will be m/z 158.

-

Key Fragmentation: Aromatic aldehydes typically undergo a characteristic fragmentation by losing the -CHO group as a carbon monoxide (CO) radical, resulting in an [M-29]⁺ peak (loss of H and CO) or an [M-28]⁺• peak (loss of CO)[8]. The loss of a hydrogen radical to give an [M-1]⁺ peak (m/z 157) is also highly probable, forming a stable acylium ion.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 158 | [M]⁺• | Molecular Ion Peak |

| 157 | [M-H]⁺ | Loss of H radical from aldehyde |

| 130 | [M-CO]⁺• | Loss of carbon monoxide |

| 103 | [C₇H₅N]⁺• | Further fragmentation of the quinazoline ring |

Standard Operating Protocol: A Workflow for Spectroscopic Analysis

To ensure data integrity and reproducibility, a systematic workflow is essential. This process validates the identity and purity of the chemical sample.

Caption: Workflow for comprehensive spectroscopic characterization.

Detailed Steps:

-

Sample Receipt & Preparation:

-

Log the sample details (batch number, appearance).

-

For NMR and MS, accurately weigh ~5-10 mg of the compound and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder or cast a thin film from a volatile solvent.

-

-

Data Acquisition:

-

NMR: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If structural assignments are ambiguous, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are crucial for definitive validation.

-

IR: Record the FT-IR spectrum over the standard range of 4000-400 cm⁻¹.

-

MS: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization for fragmentation or Electrospray Ionization for soft ionization). High-resolution analysis is recommended for elemental composition confirmation.

-

-

Data Analysis and Reporting:

-

Process all spectra using standard software.

-

Integrate ¹H NMR signals and pick peaks for all spectra.

-

Compare the acquired data (chemical shifts, coupling constants, absorption frequencies, m/z values) against the predicted data and literature values for analogous compounds.

-

Synthesize all data to confirm that the molecular structure is consistent across all three techniques, thereby validating the identity and assessing the purity of Quinazoline-8-carbaldehyde.

-

Conclusion

The spectroscopic characterization of Quinazoline-8-carbaldehyde is a multi-faceted process where NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. The aldehyde proton signal in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the molecular ion peak in mass spectrometry are all hallmark features. By systematically acquiring and interpreting these spectra, researchers and drug development professionals can proceed with confidence in the chemical integrity of this versatile synthetic building block.

References

-

Mihai, C. T., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Patkar, P. R., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

El-Faham, A., et al. (2020). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Available at: [Link]

-

Arjunan, V., et al. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry. Available at: [Link]

-

Turlapati, S. N. V. S. S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Organic Communications. Available at: [Link]

-

Bhat, S. Y., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2017). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ramana, M. M. V., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Royal Society of Chemistry. (2022). Supporting Information for a related publication. RSC Publishing. Available at: [Link]

-

ResearchGate. (2010). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

-

Knapik, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Davoudi, S. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. Available at: [Link]

-

Royal Society of Chemistry. (2012). Supporting Information for Catalyst-free synthesis of quinazoline derivatives. RSC Publishing. Available at: [Link]

-

Al-Warhi, T., et al. (2020). Rational design and synthesis of quinazoline derivatives. DergiPark. Available at: [Link]

-

NIST. (n.d.). Quinazoline. NIST Chemistry WebBook. Available at: [Link]

-

Kumar, S., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

-

ResearchGate. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Quinazoline. PubChem. Available at: [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility and Stability of Quinazoline-8-carbaldehyde

Abstract

Quinazoline-8-carbaldehyde is a pivotal heterocyclic aromatic aldehyde with significant applications in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and electron-transport materials.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Quinazoline-8-carbaldehyde. Recognizing the scarcity of exhaustive published data, this document emphasizes robust, field-proven experimental protocols to empower researchers to generate reliable and reproducible data. We delve into the causality behind experimental choices, offering a self-validating framework for solubility and stability assessment, complete with detailed methodologies, data interpretation guidance, and visual workflows.

Introduction to Quinazoline-8-carbaldehyde

The quinazoline scaffold is a cornerstone in the synthesis of pharmacologically active molecules, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Quinazoline-8-carbaldehyde, a specific derivative, has garnered attention for its role as a versatile synthetic intermediate. The aldehyde functional group is particularly reactive and can participate in various chemical transformations, making it a valuable building block in drug discovery and materials science.[5] Understanding its solubility is critical for reaction setup, purification, and formulation, while knowledge of its stability is paramount for ensuring the integrity of the compound during storage and experimentation.

Physicochemical Properties

A foundational understanding of the intrinsic properties of Quinazoline-8-carbaldehyde is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| CAS Number | 1823899-37-1 | [1][6] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1][6] |

| Appearance | Crystalline compound | [1] |

| Melting Point | 190-195 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C, protect from light | [1] |

Solubility Profile of Quinazoline-8-carbaldehyde

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and formulation possibilities. While specific quantitative data for Quinazoline-8-carbaldehyde is not extensively documented, its structure—a heterocyclic aromatic aldehyde—suggests limited aqueous solubility and better solubility in organic solvents.[1][5] Studies on structurally related pyrazolo quinazoline derivatives have shown that solubility is dependent on both the solvent and the temperature, with N,N-dimethylformamide (DMF) often being a good solvent and solubility generally increasing with temperature.[7][8]

Qualitative Solubility Landscape

Based on general principles for aromatic aldehydes and available information on quinazoline derivatives, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | The polar nature of these solvents can interact with the polar groups of the quinazoline ring and the carbaldehyde. |

| Polar Protic | Ethanol, Methanol | Moderate | The potential for hydrogen bonding with the nitrogen atoms in the quinazoline ring may enhance solubility. |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |

| Aqueous | Water, Buffers (pH 7.4) | Low | The aromatic rings limit solubility in water, though the nitrogen atoms may allow for slight solubility.[9] |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

To obtain precise solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a crystalline compound.[8]

Objective: To determine the equilibrium solubility of Quinazoline-8-carbaldehyde in various solvents at different temperatures.

Materials:

-

Quinazoline-8-carbaldehyde (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of Quinazoline-8-carbaldehyde to a known volume (e.g., 5 mL) of each selected solvent in separate sealed vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a 0.45 µm filter.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature well below the compound's melting point.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried residue. The mass of the dissolved Quinazoline-8-carbaldehyde is the difference between this final weight and the initial weight of the empty vial.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile of Quinazoline-8-carbaldehyde

The stability of a compound dictates its shelf-life, handling procedures, and its behavior in various experimental and physiological environments. Quinazoline-8-carbaldehyde is noted to be light-sensitive.[1] Furthermore, the quinazoline ring system can be susceptible to degradation in harsh acidic or alkaline conditions, especially at elevated temperatures.[10] A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of Quinazoline-8-carbaldehyde under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

-

Quinazoline-8-carbaldehyde

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Reagents for stress conditions: HCl, NaOH, H₂O₂

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Thermostatically controlled oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Quinazoline-8-carbaldehyde in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound under the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

-

Detection: UV at a wavelength where the parent compound and potential degradants absorb.

-

Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Caption: Workflow for a forced degradation stability study.

Data Interpretation and Reporting

For Solubility Studies:

-

Present the quantitative solubility data in a table, clearly stating the solvent, temperature, and solubility value (e.g., in mg/mL or µg/mL).

-

If solubility was tested at multiple temperatures, a plot of solubility versus temperature can be generated to visualize the trend.

For Stability Studies:

-

Report the percentage of the parent compound remaining after exposure to each stress condition.

-

Include representative chromatograms showing the separation of the parent peak from degradation product peaks.

-

If degradation products are identified, report their retention times and, if possible, their mass-to-charge ratios from LC-MS analysis.

-

Conclude with a summary of the compound's stability profile and recommendations for storage and handling, such as "Quinazoline-8-carbaldehyde is stable at room temperature but degrades significantly under acidic and photolytic conditions. It should be stored at 2-8 °C in light-resistant containers."[1]

Conclusion

While Quinazoline-8-carbaldehyde is a compound of significant interest, a comprehensive public dataset on its solubility and stability is lacking. This guide provides the foundational knowledge and, more importantly, the detailed experimental frameworks necessary for researchers to generate this critical data in their own laboratories. By following the outlined protocols, scientists in drug development and materials science can ensure the quality and reliability of their work, from initial reaction setup to final product formulation. The principles of causality and self-validation embedded in these methodologies are designed to produce robust and defensible results.

References

-

Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. [Link]

-

STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. [Link]

-

(PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. [Link]

-

Mutual solubility of water and aldehydes | Journal of Chemical & Engineering Data. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. [Link]

-

Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]

-

ms_1766852416_9102.docx - RSIS International. [Link]

-

Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. [Link]

-

Synthesis and Applications of Quinazoline Derivatives - Research and Reviews. [Link]

-

Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - Frontiers. [Link]

-

Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - MDPI. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quinazoline-8-carbaldehyde - [b2b.sigmaaldrich.com]

- 7. cibtech.org [cibtech.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Quinazoline-8-carbaldehyde from 8-Methylquinazoline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of quinazoline-8-carbaldehyde from 8-methylquinazoline. Quinazoline-8-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of biologically active compounds. This document delves into the intricacies of various oxidative transformations of the 8-methyl group, with a particular focus on the well-established Riley oxidation using selenium dioxide. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction: The Significance of Quinazoline-8-carbaldehyde in Drug Discovery

The quinazoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The introduction of a formyl group at the 8-position of the quinazoline ring system yields quinazoline-8-carbaldehyde, a versatile intermediate for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex molecules through various chemical transformations such as condensations, reductive aminations, and Wittig-type reactions.[1]

Quinazoline-8-carbaldehyde and its derivatives have been explored for their potential as kinase inhibitors in cancer research, where the aldehyde group can form critical interactions within the enzyme's active site. Furthermore, in materials science, these compounds have shown promise in the development of electron-transport materials for organic photovoltaics, attributed to the electron-withdrawing nature of the aldehyde group and the inherent structural rigidity of the quinazoline core.

This guide focuses on the direct oxidation of the readily available 8-methylquinazoline to afford the desired aldehyde, a key transformation that requires careful selection of reagents and reaction conditions to achieve high selectivity and yield.

Synthetic Strategies for the Oxidation of 8-Methylquinazoline

The conversion of a methyl group on an aromatic or heteroaromatic ring to an aldehyde is a fundamental transformation in organic synthesis. Several methods have been developed for this purpose, each with its own set of advantages and limitations. For the specific case of 8-methylquinazoline, the choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the quinazoline ring.

Selenium Dioxide (SeO₂) Oxidation: The Riley Oxidation

The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and reliable method for the oxidation of activated methyl and methylene groups to carbonyl compounds.[4][5] This method has been successfully applied to the oxidation of methyl groups on various heterocyclic systems, including quinolines.[6] The reaction proceeds through a well-defined mechanism involving an initial ene reaction followed by a[7]-sigmatropic rearrangement.

2.1.1. Mechanistic Insights

The mechanism of the Riley oxidation of 8-methylquinazoline is initiated by an ene reaction between selenium dioxide and the methyl group, forming an allylic seleninic acid intermediate. This is followed by a[7]-sigmatropic rearrangement to yield an unstable selenium(II) ester, which then decomposes to afford the desired quinazoline-8-carbaldehyde and elemental selenium.

Figure 1: Mechanism of the Riley Oxidation.

2.1.2. Experimental Protocol

Materials:

-

8-Methylquinazoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 8-methylquinazoline (1.0 eq) in anhydrous 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated elemental selenium.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure quinazoline-8-carbaldehyde.

2.1.3. Data Summary

| Reagent/Parameter | Condition | Expected Yield | Reference |

| Oxidant | Selenium Dioxide (SeO₂) | 40-60% | [6] |

| Solvent | 1,4-Dioxane | ||

| Temperature | Reflux | ||

| Reaction Time | 4-6 hours |

Alternative Oxidation Methods

While selenium dioxide is a common choice, other oxidizing agents can also be employed for the conversion of 8-methylquinazoline. These methods may offer advantages in terms of milder reaction conditions, higher yields, or avoidance of toxic selenium byproducts.

2.2.1. Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. While its direct application to the oxidation of methyl groups is less common, it can be effective for activated systems. The reactivity of MnO₂ is highly dependent on its method of preparation.

2.2.2. Catalytic Aerobic Oxidation

Transition metal-catalyzed aerobic oxidation presents a greener and more atom-economical approach. Catalysts based on palladium, copper, or vanadium have been investigated for the oxidation of methyl groups on heterocyclic rings.[8][9] For instance, palladium(II) complexes have been shown to catalyze the aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates, which can then be hydrolyzed to the aldehydes.[8]

Figure 2: General Experimental Workflow.

Characterization of Quinazoline-8-carbaldehyde

The synthesized quinazoline-8-carbaldehyde should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around 10 ppm, along with the expected signals for the aromatic protons of the quinazoline ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the successful oxidation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group of the aldehyde, typically in the range of 1690-1715 cm⁻¹.

-

Melting Point: The melting point of the purified product can be compared with literature values. Quinazoline-8-carbaldehyde is a crystalline compound with a reported melting point between 190-195 °C.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Selenium Dioxide (SeO₂): Selenium compounds are highly toxic and should be handled with extreme care.[4] Avoid inhalation of dust and contact with skin and eyes.

-

8-Methylquinazoline: May be harmful if swallowed or inhaled.

-

Solvents: Dioxane and dichloromethane are flammable and potentially carcinogenic.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of quinazoline-8-carbaldehyde from 8-methylquinazoline is a crucial transformation for the advancement of drug discovery and materials science. The Riley oxidation using selenium dioxide remains a robust and widely used method for this conversion, despite the toxicity of the reagent. Emerging catalytic aerobic oxidation methods offer a promising avenue for more sustainable and environmentally friendly syntheses. This guide provides a detailed framework for researchers to successfully synthesize and characterize this important building block, paving the way for the development of novel and impactful chemical entities.

References

- Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems.

- quinazoline-8-carbaldehyde; CAS No. - ChemShuttle. ChemShuttle.

- The use of selenium (IV) oxide to oxidize aromatic methyl groups.

- Quinazoline derivatives: synthesis and bioactivities.Molecules, 2013.

- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv

- Selenium dioxide (SeO₂)

- Selenium Dioxide Oxid

- Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity.Molecules, 2020.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 7. rltsc.edu.in [rltsc.edu.in]

- 8. Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of Quinazoline Derivatives: A Technical Guide for Drug Discovery

Preamble: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle arising from the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically approved drugs and a vast library of derivatives with diverse pharmacological activities.[1] This guide provides an in-depth exploration of the significant biological activities of quinazoline derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supplemented with detailed experimental protocols and field-proven insights to facilitate the discovery and development of next-generation quinazoline-based therapeutics.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[2] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3]

A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant number of anticancer quinazoline derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and angiogenesis.[4][5] Overexpression or mutation of EGFR is a hallmark of various cancers, making it a prime therapeutic target.[6]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[7]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

B. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like cisplatin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

C. Quantitative Data Summary: Anticancer Activity of Representative Quinazoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinazolines | A549 (Lung) | 3.23 | [11] |

| 4-anilinoquinazolines | MCF-7 (Breast) | 0.05 | [11] |

| Imidazo[1,2-c]quinazolines | HCT116 (Colon) | 1.5 | [12] |

| Quinazolin-4(3H)-one derivatives | HepG2 (Liver) | 2.8 | [11] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][14]

A. Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of quinazoline derivatives are varied and can include:

-

Inhibition of DNA Gyrase: Some quinazolines interfere with the activity of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting bacterial growth.[7]

-

Disruption of Cell Wall Synthesis: Certain derivatives can inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another reported mechanism of action.[15]

-

Membrane Disruption: Some quinazolines can increase the permeability of the microbial cell membrane, leading to the leakage of cellular contents and cell death.[15]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial activity of quinazoline derivatives.

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[16][17]

Principle: The test compound diffuses from a well through the solidified agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will be observed around the well.[11]

Step-by-Step Methodology:

-

Preparation of Inoculum and Agar Plates:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Spread the microbial inoculum evenly over the surface of the agar plates.[11]

-

-

Well Creation and Compound Application:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]

-